molecular formula C12H19N3O4S3 B2884743 N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034486-87-6

N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No. B2884743
CAS RN: 2034486-87-6
M. Wt: 365.48
InChI Key: RSXUKFJRTVYBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is synthesized using a two-step synthetic procedure starting from commercially available sulfathiazole . The exact synthesis process of this specific compound is not detailed in the available resources.


Chemical Reactions Analysis

The compound has been evaluated for its antiproliferative activity against A549 and NIH/3T3 cell lines by MTT assay, matrix metalloproteinase-9 (MMP-9), and cathepsin inhibition tests . The exact chemical reactions involving this compound are not specified in the available resources.

Scientific Research Applications

Structural and Biological Insights

Research on structurally related sulfonamide compounds provides insights into their potential applications. For instance, methazolamide, a derivative of sulfonamide, has been studied for its inhibitory action on carbonic anhydrase, highlighting the significance of sulfonamide derivatives in enzyme inhibition (Alzuet, Ferrer, Borrás, & Solans, 1992). Such inhibitors have potential applications in medical research, including the treatment of glaucoma, epilepsy, and certain types of edema.

Chemical Modifications and Biological Activities

Modifications of biologically active amides with fluorine-containing heterocycles, based on the acetazolamide structure, demonstrate an approach to enhancing biological activity and developing new therapeutic agents (Sokolov & Aksinenko, 2012). This research direction indicates the versatility of sulfonamide derivatives in drug design and development.

Synthesis and Evaluation as Antimicrobial Agents

The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety reveal the broad spectrum of biological activities associated with these compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Such studies are crucial for discovering new antimicrobial agents in response to the growing challenge of antibiotic resistance.

Glutaminase Inhibition for Cancer Therapy

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlight the role of sulfonamide derivatives in cancer research (Shukla et al., 2012). Glutaminase is a key enzyme in cancer metabolism, and its inhibition is a promising strategy for cancer therapy.

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the PI3K pathway, leading to changes in the cellular processes controlled by this pathway .

Biochemical Pathways

The affected pathway is the PI3K pathway . This pathway is responsible for the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule . The disruption of this pathway can have downstream effects on a variety of cellular processes, including cell growth and survival .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles, and they are typically metabolized by the liver . The impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific cell type and the status of the PI3K pathway within those cells . In general, inhibition of the PI3K pathway can lead to decreased cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the presence of other drugs could potentially affect the compound’s metabolism and excretion, thereby altering its efficacy .

Safety and Hazards

The safety and hazards associated with the compound are not specified in the available resources. It’s important to note that the compound is not intended for human or veterinary use and is available for research use only.

Future Directions

The compound and its derivatives have shown promise as antiproliferative agents . Future research could focus on further exploring its biological activities and potential applications in medical research.

properties

IUPAC Name

N-[5-[(4-methoxythian-4-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S3/c1-9(16)15-11-13-7-10(21-11)22(17,18)14-8-12(19-2)3-5-20-6-4-12/h7,14H,3-6,8H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXUKFJRTVYBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.